1-Bromo-2-(fluoromethyl)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile starting material in organometallic synthesis. It is prepared through a selective process and can be transformed into synthetically useful reactions involving 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates, highlighting its utility in constructing complex molecular structures (J. Porwisiak & M. Schlosser, 1996).
Radiosynthesis
The compound plays a role in radiosynthesis, where 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue. This process involves nucleophilic substitution reactions with [18F]fluoride, demonstrating the compound's potential as a bifunctional labelling agent in PET imaging studies (V. Namolingam et al., 2001).
Coordination Chemistry
In coordination chemistry, derivatives of 1-Bromo-2-(fluoromethyl)-4-(trifluoromethyl)benzene have been used to construct fluorocryptands, which are macrocyclic compounds that can complex metal ions. This research offers insights into the interaction between fluorinated ligands and metal ions, contributing to our understanding of molecular recognition and the design of new materials (H. Plenio et al., 1997).
Polymer Synthesis
The compound's derivatives have also been utilized in polymer synthesis. For example, a highly fluorinated monomer derived from 1,3-bis(bromomethyl)benzene has been synthesized and used to produce soluble, hydrophobic, low-dielectric polyethers. These materials exhibit moderate thermal stability and are of interest for their electrical properties, demonstrating the compound's relevance in materials science (J. W. Fitch et al., 2003).
Fluorescence Properties
The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, a derivative, have been studied, showing potential for applications in optical materials. Its solid-state fluorescence intensity is notably higher than in solution, indicating its suitability for specific applications in light-emitting devices (Liang Zuo-qi, 2015).
properties
IUPAC Name |
1-bromo-2-(fluoromethyl)-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-7-2-1-6(8(11,12)13)3-5(7)4-10/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEGSINVMVNTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CF)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(fluoromethyl)-4-(trifluoromethyl)benzene |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.